molecular formula C8H4F4N2 B2857243 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile CAS No. 1807176-08-4

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B2857243
CAS No.: 1807176-08-4
M. Wt: 204.128
InChI Key: CBOIQUHGIYWOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F4N2 It is characterized by the presence of an amino group, a fluoro group, a trifluoromethyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reagents used in this synthesis include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . This method is advantageous due to the simplicity of the process, the high purity of the target product, and the relatively high yield of 73-75%.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the production of harmful by-products. The use of readily available reagents and straightforward reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazolines and other heterocyclic compounds .

Scientific Research Applications

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting the growth of certain cells, such as endothelial cells, which is crucial in the treatment of diseases like cancer . The compound’s unique structure allows it to bind to specific enzymes and proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluoro and trifluoromethyl groups enhances its stability and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOIQUHGIYWOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.